1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride
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Overview
Description
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is a synthetic organic compound that features a unique combination of azepane, bromophenoxy, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride typically involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the azepane derivative with 4-bromophenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Formation of the propanol group: The final step involves the reaction of the intermediate with epichlorohydrin under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Scientific Research Applications
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders.
Materials Science: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biological Studies: It can be used as a probe to study the interactions of azepane-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can mimic the structure of natural ligands, allowing the compound to modulate the activity of these targets. The bromophenoxy group can enhance the compound’s binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
- 1-(azepan-1-yl)-3-(4-chlorophenoxy)propan-2-ol Hydrochloride
- 1-(azepan-1-yl)-3-(4-fluorophenoxy)propan-2-ol Hydrochloride
- 1-(azepan-1-yl)-3-(4-methylphenoxy)propan-2-ol Hydrochloride
Uniqueness: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c16-13-5-7-15(8-6-13)19-12-14(18)11-17-9-3-1-2-4-10-17;/h5-8,14,18H,1-4,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFKZOAFCSRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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